molecular formula C11H13NO2 B12813899 5-Methoxy-6-benzofuranethylamine CAS No. 27892-40-6

5-Methoxy-6-benzofuranethylamine

Cat. No.: B12813899
CAS No.: 27892-40-6
M. Wt: 191.23 g/mol
InChI Key: ONIATQZGIBBLJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-6-benzofuranethylamine is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of this compound makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of appropriate precursors under specific conditions to form the benzofuran core . The methoxy group can be introduced via methylation reactions, while the ethylamine group can be added through amination reactions .

Industrial Production Methods

Industrial production methods for 5-Methoxy-6-benzofuranethylamine often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as refluxing, distillation, and crystallization are commonly employed to isolate and purify the compound .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-6-benzofuranethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Methoxy-6-benzofuranethylamine include other benzofuran derivatives such as:

Uniqueness

What sets this compound apart is its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its ability to upregulate BMP-2 and its potential therapeutic applications in bone-related diseases highlight its uniqueness among benzofuran derivatives .

Properties

CAS No.

27892-40-6

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

2-(5-methoxy-1-benzofuran-6-yl)ethanamine

InChI

InChI=1S/C11H13NO2/c1-13-10-6-9-3-5-14-11(9)7-8(10)2-4-12/h3,5-7H,2,4,12H2,1H3

InChI Key

ONIATQZGIBBLJU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=CO2)CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.